molecular formula C11H9BrN2O2S B1523281 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283109-52-3

1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1523281
M. Wt: 313.17 g/mol
InChI Key: RQAWQUXBDOCKRC-UHFFFAOYSA-N
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Description

“1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS number 1283109-52-3 . It has a molecular weight of 313.17 and a molecular formula of C11H9BrN2O2S .


Synthesis Analysis

The synthesis of benzothiazoles, which are part of the compound’s structure, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method involves a condensation of 2-aminothiophenol with aldehydes in an ionic liquid .


Molecular Structure Analysis

The molecular structure of “1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring attached to an azetidine ring via a carbon atom. The benzothiazole ring has a bromine atom attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” include a molecular weight of 313.17 and a molecular formula of C11H9BrN2O2S . Other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis of Bioactive Compounds

Research has demonstrated the synthesis of various compounds from 1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and related molecules, aiming to explore their biological activities. For instance, studies have prepared compounds with potential antimicrobial properties by synthesizing derivatives like 4-Thiazolidinones and N-substituted-3-chloro-2-azetidinones, showcasing their activity against a range of bacterial and fungal species (Patel & Shaikh, 2010; Chavan & Pai, 2007). These studies highlight the potential of such compounds in developing new antimicrobial agents.

Application in Foldamers and Biological Studies

Compounds synthesized from azetidine derivatives, including those with a bromo-substituted carbon center, have been shown to be of interest for biological applications and foldamer research. The functionalization of these small-membered azaheterocycles has provided a range of conformationally constrained derivatives, which could have implications in the study of biological processes and the development of biomimetic materials (Žukauskaitė et al., 2011).

Design and Synthesis for Antimicrobial Activity

Further research into the design and synthesis of novel derivatives, such as 1-(1,3-benzothiazol-2- yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones, has demonstrated their potential as antimicrobial agents. These studies highlight the versatility of the azetidine moiety in generating compounds with significant biological activities (Gandhi et al., 2020).

Investigation of Biological Activities

Beyond the synthesis of bioactive molecules, the research also delves into understanding the biological activities of these compounds. For example, derivatives of azetidine and aziridine have been explored for their antimicrobial properties, providing insights into the structure-activity relationships that govern their effectiveness against various microorganisms (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

1-(6-bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-1-2-8-9(3-7)17-11(13-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAWQUXBDOCKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 5
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1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 6
1-(6-Bromo-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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